![molecular formula C24H19ClN4O4S B2771080 3-[(2-氯苯基)甲基]-1-[[3-(2-乙氧苯基)-1,2,4-噁二唑-5-基]甲基]噻吩[3,2-d]嘧啶-2,4-二酮 CAS No. 1226448-37-8](/img/no-structure.png)

3-[(2-氯苯基)甲基]-1-[[3-(2-乙氧苯基)-1,2,4-噁二唑-5-基]甲基]噻吩[3,2-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

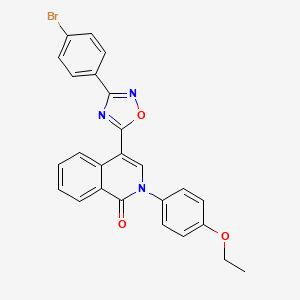

The compound “3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrimidine ring, and an oxadiazole ring . It’s part of a class of compounds known as thiophene derivatives, which have been shown to have a variety of biological effects .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These methods involve the condensation of different substrates .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. It includes a thiophene ring, which is a five-membered ring with one sulfur atom , a pyrimidine ring, which is a six-membered ring with two nitrogen atoms , and an oxadiazole ring .

科学研究应用

BTK Inhibition and Immunomodulation

Overview: This compound belongs to the class of 4,6-substituted thieno[3,2-d]pyrimidines and has shown promising activity as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK plays a crucial role in B cell signaling and activation, making it an attractive target for various diseases.

Key Findings:- BTK Inhibition : Compound 8, derived from this scaffold, exhibits potent BTK inhibition with an IC50 value of 29.9 nM . This inhibition can potentially modulate B cell function and immune responses.

- Immunosuppressive Activity : Compound 8 effectively suppresses B cell proliferation (IC50 = 284 nM), making it a candidate for immunomodulatory therapies .

- Selectivity : Compound 8 demonstrates selectivity between B cells (low IC50) and T cells (IC50 > 10 μM) .

- Low Cytotoxicity : It shows low cytotoxicity (CC50 = 53–632 nM) on murine splenocytes .

Fluorescent Chemosensor for Zn2+ Ion

Overview: The compound also exhibits fluorescence properties and can serve as a chemosensor for Zn2+ ions.

Key Findings:- Fluorescence “Turn-On” : Excited state intramolecular proton transfer (ESIPT)-based functionalized thieno[3,2-c]pyran P shows fluorescence enhancement upon Zn2+ ion binding. Its low detection limit (0.67 μM) makes it suitable for Zn2+ sensing .

Photovoltaic Polymers and Organic Solar Cells (OSCs)

Overview: The thieno[3,2-d]pyrimidine scaffold has relevance in designing conjugated polymers for photovoltaic applications.

Key Findings:- D–π–A Polymer Design : Researchers explore this scaffold for designing D–π–A (donor–π–acceptor) photovoltaic polymers. These polymers aim to enhance power conversion efficiency (PCE) in organic solar cells (OSCs) .

- Ternary Blend OSCs : The application of thieno[3,2-d]pyrimidine-based copolymers in ternary blend OSCs is gaining attention. These copolymers may contribute to improved device performance .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 2-ethoxyphenyl-1,2,4-oxadiazol-5-yl and 2-chlorophenylmethyl groups.", "Starting Materials": [ "2-Amino-4-chloro-6-methylpyrimidine", "Ethyl acetoacetate", "Thiophene-2-carboxylic acid", "2-Bromoethyl chloroformate", "2-Ethoxyphenyl hydrazine", "Sodium hydride", "2-Chlorobenzyl chloride", "Triethylamine", "N,N-Dimethylformamide", "Chloroform", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine by reacting 2-chloro-4,6-dimethylpyrimidine with ammonia.", "Step 2: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4-chloro-6-methylpyrimidine with ethyl acetoacetate and thiophene-2-carboxylic acid in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate by reacting ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl chloroformate in the presence of triethylamine.", "Step 4: Synthesis of 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine by reacting 2-ethoxyphenyl hydrazine with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of acetic acid and sodium bicarbonate.", "Step 5: Synthesis of 3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione by reacting 2-chlorobenzyl chloride with 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine in the presence of N,N-dimethylformamide and sodium bicarbonate followed by reaction with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of sodium hydride and methanol." ] } | |

CAS 编号 |

1226448-37-8 |

分子式 |

C24H19ClN4O4S |

分子量 |

494.95 |

IUPAC 名称 |

3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19ClN4O4S/c1-2-32-19-10-6-4-8-16(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-3-5-9-17(15)25/h3-12H,2,13-14H2,1H3 |

InChI 键 |

YDCQMILXNHHEOQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770997.png)

![4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771001.png)

![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)

![6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2771008.png)

![N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2771010.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2771018.png)